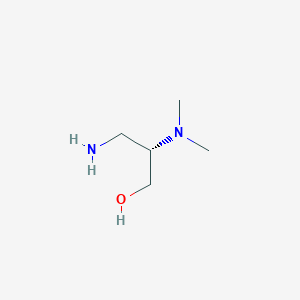

(S)-3-Amino-2-(dimethylamino)propan-1-ol

Description

Significance of Chiral Amino Alcohols in Contemporary Organic Synthesis and Catalysis

Chiral amino alcohols are pivotal structural motifs found in numerous natural products and pharmaceutical agents. frontiersin.org Their significance, however, extends far beyond their presence in biologically active molecules. They are extensively utilized as chiral auxiliaries, ligands for metal-catalyzed reactions, and as organocatalysts themselves. tandfonline.com The presence of both a Lewis basic amino group and a Brønsted acidic/hydrogen-bond donating hydroxyl group allows for bifunctional activation of substrates, a key principle in many modern catalytic transformations. rsc.org This dual functionality enables them to form well-defined, rigid transition states, which is crucial for achieving high levels of enantioselectivity. rsc.org

The applications of chiral amino alcohols are diverse, ranging from the enantioselective addition of organozinc reagents to aldehydes to asymmetric Henry reactions and the ring-opening of epoxides. tandfonline.comglobethesis.com Their ability to coordinate with a wide variety of metals has led to the development of a vast library of chiral catalysts for numerous asymmetric transformations. alfa-chemistry.com

Stereochemical Features and Conformational Analysis of (S)-3-Amino-2-(dimethylamino)propan-1-ol

Direct experimental studies on the stereochemical and conformational properties of this compound are limited in the publicly available scientific literature. However, by examining structurally similar chiral 1,2-diamino alcohols and vicinal diamines, we can infer its likely characteristics.

The "(S)" designation in the name indicates the absolute configuration at the chiral center, which is the carbon atom bearing the primary amino group and the dimethylaminomethyl substituent. The Cahn-Ingold-Prelog priority rules would be applied to the substituents on this stereocenter to assign the 'S' configuration.

Inferred Conformational Preferences:

The conformational flexibility of this compound is expected to be influenced by a combination of steric and electronic factors, particularly the potential for intramolecular hydrogen bonding. Rotation around the C-C and C-N bonds will lead to various staggered conformations. It is highly probable that conformations allowing for hydrogen bonding between the hydroxyl group and one of the nitrogen atoms would be energetically favored. Such interactions can create a more rigid, chelate-like structure, which is often beneficial in asymmetric catalysis as it reduces the number of possible transition states and can lead to higher enantioselectivity. enamine.net

Computational modeling of analogous 1,2-diaminoethane has shown that gauche conformations can be more stable than anti-conformations due to the formation of intramolecular hydrogen bonds. uc.ptpearson.com A similar phenomenon can be anticipated for this compound, where the gauche conformer could be stabilized by a hydrogen bond between the hydroxyl proton and the lone pair of electrons on either the primary or tertiary amine. The relative basicity of the two amino groups would influence the strength of this interaction.

Historical Development of Research into Amino Alcohol Ligands and Organocatalysts

The use of chiral amino alcohols as ligands in asymmetric catalysis has a rich history dating back to the pioneering work in the mid-20th century. Early examples demonstrated the potential of these compounds to induce enantioselectivity in metal-catalyzed reactions. The development of ligands such as DAIB ((-)-3-exo-(dimethylamino)isoborneol) was a significant milestone, showcasing the effectiveness of β-amino alcohols in the enantioselective addition of diethylzinc (B1219324) to aldehydes.

The turn of the 21st century witnessed the rise of organocatalysis, and chiral amino alcohols were at the forefront of this revolution. Proline and its derivatives, which are cyclic secondary amino acids (and thus can be considered a constrained type of amino alcohol), were shown to be highly effective catalysts for a wide range of asymmetric transformations, including aldol (B89426) and Mannich reactions. acs.org This spurred the development of a plethora of acyclic chiral amino alcohol organocatalysts. rsc.org These catalysts often operate through the formation of enamines or iminium ions, mimicking the strategies employed by enzymes.

Overview of Advanced Methodologies for Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. rroij.com A variety of sophisticated methods have been developed to achieve this goal, each with its own set of advantages and limitations.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. icjs.us These are then converted through a series of chemical transformations into the desired target molecule, with the original stereochemistry being preserved or transferred.

Chiral Auxiliaries: In this strategy, a chiral molecule (the auxiliary) is temporarily attached to the achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Asymmetric Catalysis: This is arguably the most powerful and efficient method for enantioselective synthesis. A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This can be further divided into:

Metal Catalysis: A chiral ligand coordinates to a metal center, creating a chiral environment that directs the stereoselectivity of the reaction. acs.org

Organocatalysis: A small, chiral organic molecule is used as the catalyst. This approach avoids the use of potentially toxic and expensive metals. nih.gov

Biocatalysis: Enzymes are used as highly selective chiral catalysts. frontiersin.org

Research Gaps and Challenges in the Field of Bifunctional Chiral Catalysis

Bifunctional catalysis, where a single catalyst possesses two distinct functional groups that act in concert, has emerged as a powerful strategy in asymmetric synthesis. numberanalytics.com Chiral amino alcohols are excellent examples of bifunctional molecules. Despite the significant progress in this area, several challenges and research gaps remain.

One of the primary challenges is the rational design of new bifunctional catalysts. While a vast number of catalysts have been developed through screening and serendipity, a deep understanding of the intricate interplay between the two functional groups and the substrates at the transition state is often lacking. This makes the de novo design of highly efficient catalysts for new transformations a difficult task. numberanalytics.com

Another challenge lies in the development of catalysts that are robust, recyclable, and active under environmentally benign conditions. While organocatalysts are generally considered "greener" than their metal-based counterparts, issues such as catalyst loading, stability, and separation from the product can still be problematic. acs.org

Furthermore, expanding the scope of bifunctional catalysis to more challenging reactions remains an active area of research. This includes the development of catalysts for the activation of less reactive substrates and for the construction of complex molecular architectures with multiple stereocenters. mdpi.com The quest for catalysts that can operate with high efficiency and selectivity under mild conditions continues to drive innovation in the field. numberanalytics.com

Structure

3D Structure

Properties

Molecular Formula |

C5H14N2O |

|---|---|

Molecular Weight |

118.18 g/mol |

IUPAC Name |

(2S)-3-amino-2-(dimethylamino)propan-1-ol |

InChI |

InChI=1S/C5H14N2O/c1-7(2)5(3-6)4-8/h5,8H,3-4,6H2,1-2H3/t5-/m0/s1 |

InChI Key |

LAVNHYANZVOFFK-YFKPBYRVSA-N |

Isomeric SMILES |

CN(C)[C@@H](CN)CO |

Canonical SMILES |

CN(C)C(CN)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 3 Amino 2 Dimethylamino Propan 1 Ol and Analogues

Enantioselective Synthesis through Metal-Catalyzed Processes

Metal-catalyzed reactions offer powerful and versatile platforms for the construction of chiral molecules. Various transition metals, including ruthenium, cobalt, osmium, palladium, and chromium, have been successfully employed to catalyze the enantioselective formation of C-N and C-O bonds, leading to the desired amino alcohol frameworks with high efficiency and stereocontrol.

Asymmetric Hydrogenation and Transfer Hydrogenation Strategies

Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) of prochiral ketones, particularly α-amino ketones, represent one of the most direct and atom-economical methods for synthesizing chiral vicinal amino alcohols. These methods rely on chiral metal complexes to deliver hydrogen to a carbonyl group in a stereocontrolled manner.

Recent advancements have highlighted the efficacy of cobalt-catalyzed asymmetric hydrogenation. Utilizing an amino-group-assisted coordination strategy, chiral cobalt complexes can efficiently reduce α-primary amino ketones to their corresponding vicinal amino alcohols. This approach often results in high yields and excellent enantioselectivities (up to 99% enantiomeric excess, ee) within short reaction times. The mechanism is believed to involve a nonredox cobalt(II) catalytic cycle, activated through a proton shuttle in an outer-sphere reaction mode.

Similarly, ruthenium-diamine catalysts are highly effective for the asymmetric transfer hydrogenation of unprotected α-amino ketones. This method is particularly valuable for synthesizing pharmaceutical intermediates. By carefully selecting the ruthenium-diamine catalyst, high yields and enantioselectivities exceeding 99% ee have been achieved for a range of substrates, including those with catechol or phenol (B47542) moieties.

| Catalyst Type | Substrate | Key Features | Yield | Enantioselectivity (ee) |

| Cobalt-Bisphosphine Complexes | α-Primary Amino Ketones | Amino-group-assisted coordination, short reaction times. | High | Up to 99% |

| Ruthenium-Diamine Complexes | Unprotected α-Ketoamines | Cost-effective, applicable to drug synthesis. | High | >99% |

Organometallic Additions and Coupling Reactions

The nucleophilic addition of organometallic reagents to imine-based electrophiles is a fundamental C-C bond-forming strategy for the synthesis of chiral amines and diamines. The stereochemical outcome of these reactions can be controlled by using chiral auxiliaries on the imine or by employing chiral ligands in a catalytic system.

A highly stereoselective approach to vicinal diamines involves the nucleophilic addition of organometallic reagents to bis-imine precursors derived from glyoxal. This method allows for the convergent synthesis of a wide variety of functionalized diamines. The use of chiral α-substituted benzylamines to form the bis-imine precursor enables excellent diastereocontrol during the addition of organolithium or Grignard reagents. Subsequent removal of the chiral auxiliaries yields the enantiomerically enriched vicinal diamine. The choice of the organometallic reagent, which can range from magnesium and lithium to cerium-based reagents, allows for the introduction of diverse substituents.

Copper-catalyzed reductive coupling reactions have also emerged as a powerful tool. For instance, the coupling of imines with allenamides can provide access to chiral diamine derivatives with high stereoselectivity. These methods often rely on the generation of α-amino radical or α-amino anion intermediates that add to imine electrophiles.

Asymmetric Aminohydroxylation and Related Oxyamination Approaches

Asymmetric aminohydroxylation (AA), pioneered by Sharpless, is a landmark method for the syn-selective synthesis of 1,2-amino alcohols from alkenes. acs.orgnih.gov This reaction utilizes an osmium tetroxide (OsO₄) catalyst in the presence of a nitrogen source and a chiral ligand to install both an amino and a hydroxyl group across a double bond in a concerted, stereospecific manner. acs.orgnih.gov

The mechanism involves the formation of a chiral imidotriooxoosmium(VIII) species, which undergoes a [3+2] cycloaddition with the alkene. acs.org Subsequent hydrolysis of the resulting osmium(VI) azaglycolate releases the vicinal amino alcohol and regenerates the catalyst. acs.org The enantioselectivity is induced by chiral ligands derived from dihydroquinine and dihydroquinidine (B8771983) alkaloids. nih.gov

The choice of nitrogen source (e.g., chloramine-T, N-halocarbamates) and ligand can influence the regioselectivity of the addition, which is a key consideration for unsymmetrical alkenes. acs.org While highly effective, the cost and toxicity of osmium have prompted the development of alternative oxyamination methods using other transition metals like iron. nih.gov

| Method | Catalyst System | Substrate | Key Features | Stereoselectivity |

| Sharpless Asymmetric Aminohydroxylation (AA) | OsO₄ / Chiral Ligand (DHQ, DHQD derivatives) | Alkenes | syn-selective addition of -NH and -OH groups. | High Enantioselectivity |

| Iron-Catalyzed Oxyamination | Fe(acac)₃ / N-sulfonyl oxaziridine | Olefins | Provides complementary regioselectivity to copper-catalyzed systems. | Regiocontrolled |

Palladium-Catalyzed Carboetherification and Sequential Transformations

Palladium catalysis offers a versatile platform for constructing complex molecular architectures through sequential bond-forming reactions. Palladium-catalyzed carboetherification, in particular, has been ingeniously applied to the synthesis of vicinal amino alcohols from readily available starting materials like allylic and propargylic amines. acs.orgorganic-chemistry.org

One strategy involves the reaction of allylic amines with an electrophilic molecular tether, such as a hemiacetal of trifluoroacetaldehyde, to form a hemiaminal in situ. acs.org This intermediate then undergoes a palladium-catalyzed carboetherification (e.g., oxy-arylation or oxy-alkynylation), which proceeds with high regio- and stereoselectivity to yield the protected amino alcohol. acs.org

Another powerful approach employs a carboetherification/hydrogenation sequence on propargylic amines. organic-chemistry.org In this process, an asymmetric palladium-catalyzed carboetherification first installs a transient chiral auxiliary, which then directs a subsequent diastereoselective hydrogenation of the newly formed double bond. This stereodivergent method allows access to all four possible stereoisomers of the amino alcohol product by selecting the appropriate ligand and substrate. organic-chemistry.org Furthermore, palladium-catalyzed sequential hydroamination of 1,3-enynes provides an atom-economical route to chiral imidazolidinones, which are precursors to vicinal diamines. researchgate.net

Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Couplings

A significant recent development in the synthesis of chiral β-amino alcohols is the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes with N-sulfonyl imines. mdpi.com This protocol provides access to β-amino alcohols bearing two adjacent stereocenters with high diastereo- and enantioselectivity. mdpi.com

The reaction proceeds through a radical-polar crossover mechanism. A chiral chromium(II) catalyst performs a chemoselective single-electron reduction of the imine to generate an α-amino radical intermediate. mdpi.com This radical is rapidly intercepted by the chromium complex and undergoes a chemo- and stereoselective addition to the aldehyde. mdpi.com The chiral ligand, typically a bisoxazoline derivative, is crucial for controlling the stereochemical outcome. rsc.org This method is notable for its modularity, broad substrate scope, and tolerance of various functional groups. mdpi.com

| Reaction | Catalyst System | Reactants | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Asymmetric Cross Aza-Pinacol Coupling | CrCl₂ / Chiral Bisoxazoline Ligand | Aldehydes, N-sulfonyl imines | β-Amino Alcohols | Up to >20:1 | Up to 99% |

Organocatalytic Approaches to Chiral Amino Alcohol Construction

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has become a cornerstone of modern synthetic chemistry. It offers a metal-free alternative for the construction of chiral molecules, including vicinal diamines and amino alcohols.

A prominent organocatalytic method for synthesizing vicinal diamines is the asymmetric Mannich reaction. acs.org For example, proline and its derivatives, as well as axially chiral amino sulfonamides, can catalyze the direct Mannich reaction between N-protected aminoacetaldehydes and N-Boc-protected imines. acs.org This reaction proceeds through an enamine intermediate, and the choice of catalyst can control the formation of either syn- or anti-configured diamine products with high enantioselectivity. acs.org

Chiral β-amino alcohols themselves are frequently used as organocatalysts. organic-chemistry.org These catalysts, often derived from readily available amino acids, can promote various asymmetric reactions through mechanisms involving hydrogen bonding or enamine/iminium ion formation. organic-chemistry.org For instance, simple primary β-amino alcohols have been shown to be effective catalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes, a key C-C bond-forming reaction. organic-chemistry.org The development of these organocatalytic systems provides an environmentally benign and often highly efficient route to chiral building blocks that are precursors to compounds like (S)-3-Amino-2-(dimethylamino)propan-1-ol. organic-chemistry.org

Proline-Catalyzed Mannich Reactions and Derivatives

The proline-catalyzed Mannich reaction stands out as a powerful tool for the asymmetric synthesis of β-amino carbonyl compounds, which are versatile precursors to 1,2-amino alcohols. researchgate.netnih.gov This organocatalytic approach often proceeds as a three-component reaction involving a ketone, an aldehyde, and an amine, affording products with high diastereo- and enantioselectivity. researchgate.netnih.gov

In the context of synthesizing analogues of this compound, a typical proline-catalyzed Mannich reaction would involve an α-hydroxy ketone as the donor, an aldehyde, and an amine. The use of hydroxyacetone, for instance, has been shown to yield syn-1,2-amino alcohols with high chemo-, regio-, diastereo-, and enantioselectivities. nih.gov The reaction mechanism involves the formation of an enamine from the ketone and proline, which then reacts with an imine generated in situ from the aldehyde and amine. nih.gov Subsequent reduction of the resulting β-amino ketone furnishes the desired 1,2-amino alcohol.

While direct synthesis of this compound via this method is not extensively documented, the synthesis of structurally related vicinal diamines and amino alcohols demonstrates the potential of this methodology.

| Donor | Acceptor (Aldehyde) | Amine | Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |

| Hydroxyacetone | Benzaldehyde | p-Anisidine | (S)-Proline | 95:5 | 96% |

| Acetone | p-Nitrobenzaldehyde | p-Anisidine | (S)-Proline | - | 94% |

This table presents data for the synthesis of analogues of this compound using proline-catalyzed Mannich reactions.

Stereoselective Ring-Opening Reactions

The stereoselective ring-opening of epoxides and aziridines provides another direct route to chiral amino alcohols and their derivatives. These reactions, often catalyzed by Lewis acids or enzymes, allow for the controlled introduction of amine nucleophiles.

For the synthesis of this compound analogues, the ring-opening of a chiral epoxide with dimethylamine (B145610) is a key strategy. The regioselectivity of the nucleophilic attack is crucial and can be influenced by the substrate and reaction conditions. Generally, the attack occurs at the less sterically hindered carbon atom. For instance, the reaction of (R)-glycidol derivatives with dimethylamine would be expected to yield the desired (S)-3-(dimethylamino)propan-1,2-diol, which could then be further functionalized.

Similarly, the ring-opening of activated aziridinium (B1262131) ions offers a pathway to vicinal diamines. The regioselectivity of this process is dependent on the nature of the substituents on the aziridine (B145994) ring and the nucleophile employed.

| Epoxide/Aziridine | Nucleophile | Catalyst/Conditions | Regioselectivity |

| Styrene Oxide | Aniline | Sulfated tin oxide | High |

| Cyclohexene Oxide | Morpholine | Lipozyme TL IM | High |

This table illustrates the regioselective ring-opening of epoxides with various amines, a strategy applicable to the synthesis of analogues of this compound.

Radical-Mediated Stereoselective Processes

Radical-mediated reactions have emerged as a powerful platform for the formation of C-N bonds, offering unique reactivity and selectivity. While direct radical-mediated synthesis of this compound is not well-documented, related transformations highlight the potential of this approach for constructing vicinal diamine and amino alcohol frameworks.

One such strategy involves the radical-based synthesis of α,β-diamino acid derivatives. This can be achieved through the homolytic cleavage of an α-aminoacyl telluride, which generates an α-amino radical. This radical can then add to an oxime ether, leading to the formation of a new C-N bond and, after subsequent transformations, the desired diamino acid structure. nih.gov The diastereoselectivity of such radical additions is a key challenge and is often controlled by the substrate or a chiral auxiliary. nih.gov

Another approach involves the diastereoselective radical cyclization of benzyl-protected amines onto α,β-unsaturated carbonyl compounds to synthesize heterocyclic γ-amino acids, which can serve as precursors to more complex amino alcohol derivatives. nih.gov

Biocatalytic Pathways for this compound Production

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes, with their inherent chirality, can catalyze reactions with exceptional enantio- and regioselectivity.

Enzyme-Mediated Enantioselective Transformations

A key biocatalytic approach for the synthesis of chiral amino alcohols is the asymmetric reduction of α-amino ketones. Carbonyl reductases, often used in conjunction with a cofactor regeneration system, can reduce the ketone functionality with high enantioselectivity. For example, a chemoenzymatic strategy for the production of (S)-duloxetine, a pharmaceutical that shares a structural similarity with the target compound, utilizes a carbonyl reductase from Rhodosporidium toruloides (RtSCR9). researchgate.net This enzyme, co-expressed in E. coli with a glucose dehydrogenase for cofactor regeneration, catalyzes the reduction of the corresponding β-dimethylamino ketone to (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol with excellent activity and enantioselectivity. researchgate.net

Transaminases are another class of enzymes that are pivotal in the synthesis of chiral amines. frontiersin.org They catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, generating a chiral amine. While their primary application is in the synthesis of α-chiral amines, engineered transaminases are being developed for the synthesis of more complex structures, including those with multiple stereocenters.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

| Carbonyl Reductase (RtSCR9) | 3-(Dimethylamino)-1-(2-thienyl)propan-1-one | (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol | >98.5% |

| Amine Dehydrogenase (MsmeAmDH) | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | 99.4% |

This table showcases the high enantioselectivity achieved in the synthesis of chiral amino alcohols using enzyme-mediated transformations.

Chemoenzymatic Synthetic Strategies

Chemoenzymatic strategies combine the advantages of both chemical and biological catalysis to create efficient and selective synthetic routes. A prominent example is the synthesis of the aforementioned duloxetine (B1670986) intermediate. researchgate.net The initial Mannich reaction to form the β-amino ketone precursor is a chemical step, while the subsequent stereoselective reduction is carried out enzymatically. researchgate.net This combination allows for the efficient construction of the carbon skeleton followed by the precise introduction of the chiral center.

Another chemoenzymatic approach involves the enzymatic resolution of a racemic mixture of amino alcohols. Lipases are commonly employed for this purpose, selectively acylating one enantiomer and allowing for the separation of the two.

Derivatization from Chiral Precursors and Chiral Pool Feedstocks

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products such as amino acids, sugars, and terpenes. mdpi.com These molecules serve as excellent starting materials for the synthesis of more complex chiral molecules, as their inherent chirality can be transferred to the target compound.

L-serine, an α-amino acid, is a logical and attractive chiral precursor for the synthesis of this compound. The synthesis would involve the protection of the amino and carboxylic acid groups of L-serine, followed by reduction of the carboxylic acid to a primary alcohol. Subsequent methylation of the amino group and introduction of the dimethylamino group at the β-position would lead to the target molecule. The key challenge in this approach is the stereocontrolled introduction of the second amino group.

The use of chiral pool α-amino acids as templates for substrate-controlled asymmetric reactions is a well-established strategy in natural product synthesis. chemicalbook.com The existing stereocenter in the amino acid can direct the stereochemical outcome of subsequent reactions, allowing for the creation of new chiral centers with high diastereoselectivity. chemicalbook.com This approach minimizes the need for external chiral reagents or catalysts.

| Chiral Precursor | Target Moiety | Key Transformation |

| L-Serine | (S)-3-Amino-2-aminopropan-1-ol backbone | Functional group manipulations |

| L-Proline | Chiral diamine ligands | Asymmetric catalysis |

This table illustrates the use of common chiral pool feedstocks for the synthesis of chiral building blocks relevant to the target compound.

Stereoselective Functionalization of Existing Chiral Scaffolds

A powerful and frequently employed strategy for the synthesis of enantiopure compounds is the utilization of the "chiral pool," which comprises readily available, naturally occurring chiral molecules such as amino acids, carbohydrates, and terpenes. This approach leverages the inherent stereochemistry of the starting material to direct the formation of new stereocenters.

One common method involves the derivatization of chiral α-amino acids. For instance, a natural amino acid can serve as a precursor, where its stereocenter dictates the configuration of the final amino alcohol product. The synthesis typically involves the reduction of the carboxylic acid functionality to an alcohol and subsequent modification of the amino group and side chain. While a direct synthesis of this compound from a specific chiral precursor is not extensively detailed in readily available literature, the general principles of this approach are well-established for the synthesis of other vicinal amino alcohols. rsc.org

Biocatalysis offers a highly stereoselective method for the functionalization of chiral and prochiral substrates. Enzymes such as transaminases and ketone reductases are increasingly used to create chiral amino and alcohol functionalities with high enantiomeric excess. For example, a dual-enzyme cascade system has been developed for the synthesis of bichiral amino alcohols. researchgate.net This methodology could be adapted for the synthesis of this compound by selecting appropriate enzymes and starting materials. An engineered amine dehydrogenase has also been shown to be effective in the asymmetric reductive amination of α-hydroxy ketones, providing a direct route to chiral amino alcohols. nih.gov

The following table summarizes potential chiral precursors and the general transformations required:

| Chiral Precursor Example | Key Transformation Steps | Potential Advantage |

| (S)-Serine | 1. Protection of amino and hydroxyl groups. 2. Introduction of the dimethylamino group at the α-position. 3. Reduction of the carboxylic acid. 4. Deprotection. | Readily available and relatively inexpensive chiral starting material. |

| (S)-Aspartic Acid | 1. Selective reduction of one carboxylic acid group. 2. Curtius or Hofmann rearrangement to form a diamine precursor. 3. N-methylation. 4. Reduction of the remaining carboxylic acid. | Provides a route to vicinal diamines which can be further functionalized. |

| Chiral Epoxides | 1. Regio- and stereoselective ring-opening with a dimethylamine equivalent. 2. Subsequent ring-opening with an amine equivalent or azide (B81097) followed by reduction. | High stereocontrol in the ring-opening reactions. |

Resolution-Racemization-Recycle (RRR) Processes for Enantiopurity

Classical resolution of racemates is an effective method for obtaining a single enantiomer, but it is inherently limited to a maximum theoretical yield of 50%. To overcome this limitation, Resolution-Racemization-Recycle (RRR) processes have been developed. This strategy involves the separation of the desired enantiomer, followed by the racemization of the undesired enantiomer, which is then recycled back into the resolution step. This dynamic process allows for a theoretical yield of up to 100% of the desired enantiomer.

A notable industrial application of an RRR process is in the synthesis of a key intermediate for the antidepressant duloxetine, (S)-3-(N-Methylamino)-1-(2-thienyl)propan-1-ol, a compound structurally analogous to the subject of this article. theeurekamoments.com In this process, the racemic amino alcohol is resolved using a chiral acid, such as mandelic acid, to form diastereomeric salts that can be separated by crystallization. wikipedia.org The undesired (R)-enantiomer, which remains in the mother liquor, is then racemized, typically through a reversible retro-Michael reaction or by treatment with acid, and subsequently reintroduced into the resolution process. theeurekamoments.comwikipedia.org

The key steps in a typical RRR process are outlined below:

| Step | Description |

| Resolution | The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, one diastereomer can be selectively crystallized. |

| Separation | The crystallized diastereomer is separated from the solution containing the other diastereomer. |

| Liberation | The desired enantiomer is liberated from its diastereomeric salt. |

| Racemization | The undesired enantiomer remaining in the solution is converted back into the racemic mixture. |

| Recycle | The racemized mixture is combined with a fresh batch of starting material for another round of resolution. |

Development of Novel and Green Synthetic Routes

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. For the synthesis of this compound and its analogues, several novel and greener methodologies are being explored.

Biocatalytic Routes: As mentioned earlier, enzymes offer a green alternative to traditional chemical catalysts. They operate under mild conditions (aqueous media, ambient temperature, and neutral pH), are highly selective, and can often telescope multiple synthetic steps, reducing the need for protecting groups and purification steps. The use of transaminases for the asymmetric synthesis of chiral amines is a well-established green technology. rsc.org More advanced strategies involve multi-enzyme cascades, which can convert simple achiral starting materials into complex chiral products in a single pot. researchgate.net For instance, a two-step enzymatic cascade could potentially be designed for the synthesis of this compound.

Continuous Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. The synthesis of chiral β-amino alcohols has been successfully demonstrated in a continuous flow setup. This technology allows for the safe handling of hazardous reagents and intermediates and can lead to higher yields and purities. The integration of biocatalysis into continuous flow systems is a particularly promising green approach, enabling efficient and sustainable production of chiral compounds. nih.gov

Catalytic Asymmetric Synthesis: The development of new chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. For the synthesis of vicinal diamines, asymmetric catalytic methods are being developed that avoid the use of stoichiometric chiral auxiliaries. These methods often employ transition metal catalysts with chiral ligands to achieve high enantioselectivity.

The following table provides a comparative overview of these emerging synthetic methodologies:

| Methodology | Key Features | Green Chemistry Aspects |

| Biocatalysis | - High stereoselectivity - Mild reaction conditions - Use of renewable resources (enzymes) | - Reduced energy consumption - Use of non-toxic solvents (water) - Biodegradable catalysts |

| Continuous Flow Synthesis | - Enhanced safety and control - Improved efficiency and reproducibility - Scalability | - Reduced waste generation - Efficient energy use - Potential for solvent recycling |

| Catalytic Asymmetric Synthesis | - High atom economy - Potential for high enantioselectivity - Broad substrate scope | - Reduces the need for stoichiometric chiral reagents - Can minimize protection/deprotection steps |

Coordination Chemistry and Ligand Design Principles Involving S 3 Amino 2 Dimethylamino Propan 1 Ol

Synthesis and Characterization of Metal Complexes with (S)-3-Amino-2-(dimethylamino)propan-1-ol

The synthesis of metal complexes with amino alcohol ligands is typically achieved through the reaction of a suitable metal salt with the ligand in an appropriate solvent. mdpi.com The choice of solvent and reaction conditions can influence the final structure and coordination mode of the complex. mdpi.comrsc.org

This compound and structurally similar chiral amino alcohols serve as effective ligands for a wide range of transition metals. While specific studies on this exact ligand are not extensively detailed in the provided results, the coordination chemistry of related amino alcohols provides significant insight. For instance, the related ligand 3-dimethylamino-1-propyl has been used to synthesize square-planar complexes with Nickel(II), Palladium(II), and Platinum(II). illinois.edu In these cases, the ligand chelates to the metal through a metal-carbon bond and a metal-nitrogen bond. illinois.edu

Chiral amino alcohol ligands are crucial in asymmetric catalysis, forming complexes with metals such as Rhodium and Ruthenium for reactions like asymmetric transfer hydrogenation. mdpi.com The fundamental interaction involves the coordination of the ligand's donor atoms to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Similarly, copper-catalyzed reactions often employ chiral ligands to construct complex amino alcohol products with high stereoselectivity. mit.edu The interaction of cobalt(II) and manganese(II) with amino-hydroxymethyl-propanediol has also been studied, demonstrating the broad applicability of amino alcohol ligands. researchgate.net

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of metal-ligand complexes. This technique provides detailed information on bond lengths, bond angles, coordination geometry, and the conformational preferences of the chelate rings.

Table 1: Selected Crystallographic Data for M[(CH₂)₃NMe₂]₂ Complexes (M = Ni, Pd, Pt) Note: This data is for a structurally related ligand system.

| Parameter | Ni[(CH₂)₃NMe₂]₂ | Pd[(CH₂)₃NMe₂]₂ | Pt[(CH₂)₃NMe₂]₂ |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n | P2₁/n |

| M-N Bond Length (Å) | 2.016(2), 2.021(2) | 2.164(2), 2.169(2) | 2.160(4), 2.168(4) |

| M-C Bond Length (Å) | 1.942(3), 1.939(3) | 2.046(3), 2.049(3) | 2.062(5), 2.066(5) |

| N-M-N Angle (°) | 89.92(9) | 85.92(8) | 86.1(1) |

| C-M-C Angle (°) | 91.0(1) | 89.2(1) | 88.8(2) |

| N-M-C (chelate) Angle (°) | 84.5(1), 84.6(1) | 82.5(1), 82.5(1) | 82.5(2), 82.5(2) |

| Source: Adapted from related research findings. illinois.edu |

Analysis of Metal-Ligand Interactions and Bonding

The interaction between a metal ion and a ligand like this compound is governed by the nature of the metal and the ligand's donor atoms. Amino alcohols can coordinate to metals as bidentate N,O ligands, forming stable five- or six-membered chelate rings. wikipedia.org

The this compound ligand possesses three potential donor sites: the primary amino nitrogen, the tertiary amino nitrogen, and the hydroxyl oxygen. This allows for versatile coordination behavior. Amino alcohols can act as monodentate ligands, typically coordinating through the more basic nitrogen atom, or as bidentate chelating ligands involving both a nitrogen and the oxygen atom. rsc.orgwikipedia.org

In a study of zinc(II) complexes with different amino alcohols, it was found that 3-amino-1-propanol coordinated in a monodentate fashion via the amino nitrogen. rsc.org In contrast, N-methylaminoethanol acted as a bidentate chelating ligand, binding through both its nitrogen and oxygen atoms. rsc.org The preference for a particular coordination mode depends on several factors, including the steric hindrance around the donor atoms, the electronic properties of the metal center, and the formation of a stable chelate ring. rsc.orgmdpi.com The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, strongly favors bidentate or tridentate coordination for ligands like this compound.

The chirality of this compound is a critical feature in its role as a ligand, particularly in asymmetric synthesis. westlake.edu.cn The stereocenter(s) on the ligand backbone dictate a specific three-dimensional arrangement of its substituent groups. When the ligand coordinates to a metal, this chirality is transferred to the resulting complex, creating a chiral environment around the metal center. mit.edu

This stereochemical control is fundamental to enantioselective catalysis, where the chiral catalyst preferentially forms one enantiomer of the product over the other. mit.edursc.org The electronic properties of the ligand, influenced by its substituent groups, also modulate the reactivity of the metal center. By modifying the ligand's structure, one can fine-tune the steric and electronic environment of the metal catalyst to optimize both reactivity and stereoselectivity. westlake.edu.cn For example, the use of electron-withdrawing or electron-donating groups on the ligand can alter the Lewis acidity of the metal center, thereby affecting its catalytic activity.

When this compound acts as a bidentate ligand, it forms a chelate ring with the metal ion. Depending on which two donor atoms are involved, the size of this ring can vary. For instance, coordination involving the primary amine (N at position 3) and the hydroxyl group (O at position 1) would lead to the formation of a stable six-membered chelate ring (M-N-C-C-C-O). Coordination involving the dimethylamino group (N at position 2) and the hydroxyl group (O at position 1) would form a five-membered ring (M-N-C-C-O).

Rational Ligand Design for Enhanced Catalytic Performance

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. For ligands based on the this compound scaffold, rational design strategies are employed to fine-tune the ligand's properties, thereby enhancing the catalytic performance of the resulting metal complex. These strategies primarily revolve around the optimization of steric and electronic effects, as well as the modular synthesis of derivatives to create ligand libraries for high-throughput screening.

Steric Hindrance and Chiral Environment Optimization

The steric environment around the metal center, dictated by the ligand, is a critical factor in achieving high enantioselectivity in asymmetric catalysis. For ligands derived from this compound, the inherent chirality of the backbone provides a foundational chiral environment. This environment can be further optimized by modifying the substituents on the nitrogen atoms and the hydroxyl group.

The introduction of bulky substituents on the primary amine or the dimethylamino group can significantly influence the steric hindrance around the metal center. This, in turn, can create a more defined chiral pocket, forcing the substrate to approach the metal center in a specific orientation, thus favoring the formation of one enantiomer of the product over the other. For instance, replacing the methyl groups on the tertiary amine with larger alkyl or aryl groups can create a more sterically demanding environment.

The optimization of the chiral environment is a delicate balance. Excessive steric hindrance can impede substrate binding and reduce catalytic activity, while insufficient steric bulk may not provide adequate stereochemical control. Therefore, a systematic variation of substituent size is often necessary to identify the optimal ligand for a specific catalytic transformation.

Table 1: Illustrative Example of Steric Hindrance Effect on Enantioselectivity in a Catalytic Reaction

| Ligand Derivative of a Chiral Amino Alcohol | Steric Bulk of R Group | Enantiomeric Excess (ee%) of Product |

| 1a | Methyl | 85 |

| 1b | Isopropyl | 92 |

| 1c | tert-Butyl | 98 |

| 1d | Phenyl | 95 |

Note: This table is a generalized representation based on common findings in asymmetric catalysis and does not represent specific experimental data for this compound.

Electronic Effects on Metal Center Reactivity

The electronic properties of the ligand play a crucial role in modulating the reactivity of the metal center. The nitrogen and oxygen donor atoms of this compound influence the electron density at the metal center upon coordination. The electron-donating or electron-withdrawing nature of the substituents on the ligand can further tune this electronic environment.

For example, the introduction of electron-donating groups on the ligand backbone or its substituents will increase the electron density at the metal center. This can enhance the metal's nucleophilicity or decrease its Lewis acidity, which can be beneficial for certain catalytic cycles. Conversely, the incorporation of electron-withdrawing groups will decrease the electron density at the metal center, making it more electrophilic or increasing its Lewis acidity. This can be advantageous for reactions that require a more electrophilic catalyst.

The interplay between the electronic effects of the primary amine, the tertiary amine, and the alcohol moiety, along with any additional modifications, allows for the fine-tuning of the metal center's reactivity to match the requirements of a specific catalytic transformation.

Table 2: Influence of Electronic Effects on Catalytic Activity

| Ligand Substituent (X) | Electronic Nature | Relative Reaction Rate |

| -OCH₃ | Electron-donating | 1.5 |

| -CH₃ | Electron-donating | 1.2 |

| -H | Neutral | 1.0 |

| -Cl | Electron-withdrawing | 0.8 |

| -NO₂ | Strongly electron-withdrawing | 0.5 |

Note: This table illustrates the general trend of how electronic effects of substituents on a ligand can influence the rate of a catalytic reaction. The values are for illustrative purposes.

Modular Synthesis of Derivatives for Ligand Libraries

The modular nature of the this compound scaffold lends itself well to the combinatorial synthesis of ligand libraries. The presence of multiple reactive sites—the primary amine, the tertiary amine (which can be demethylated and subsequently re-alkylated), and the hydroxyl group—allows for the systematic introduction of a wide variety of substituents.

This modular approach enables the rapid generation of a diverse set of ligands with varying steric and electronic properties. For instance, the primary amine can be readily acylated, alkylated, or converted into a Schiff base. The hydroxyl group can be etherified or esterified. This synthetic versatility is highly advantageous for the development of new catalysts, as it allows for the screening of a large number of ligands to identify the optimal candidate for a particular reaction.

The creation of these ligand libraries, often in parallel synthesis formats, significantly accelerates the process of catalyst discovery and optimization. By systematically exploring the "ligand space," researchers can identify structure-activity relationships and develop highly efficient and selective catalysts for a broad range of asymmetric transformations. Chiral vicinal diamines are of significant interest to synthetic chemists as they are found in many chiral catalysts.

Applications of S 3 Amino 2 Dimethylamino Propan 1 Ol in Asymmetric Catalysis

Enantioselective Carbon-Carbon Bond Forming Reactions

The asymmetric aldol (B89426) and Mannich reactions are fundamental C-C bond-forming methodologies for the synthesis of chiral β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. Chiral organocatalysts, particularly those derived from amino acids like proline, have proven to be highly effective in these transformations. Proline and its derivatives, such as (S)-2-(anilinomethyl)pyrrolidine, catalyze the aldol reaction by forming a nucleophilic enamine intermediate with a donor ketone or aldehyde, which then reacts with an acceptor aldehyde in a stereocontrolled manner.

Given the structural features of (S)-3-Amino-2-(dimethylamino)propan-1-ol, it could potentially act as an organocatalyst in these reactions. The primary amine could form an enamine with a carbonyl donor, while the chiral backbone would control the facial selectivity of the subsequent addition to an acceptor. The dimethylamino and hydroxyl groups could further influence the transition state geometry through hydrogen bonding or steric interactions, enhancing enantioselectivity.

In the context of Mannich reactions, chiral diamine-derived catalysts have been shown to be highly effective. For instance, 1,3-diamine derivatives have been designed and successfully employed in the asymmetric Mannich reaction of ketones, affording products with high enantioselectivities. acs.org These catalysts often operate through a cooperative mechanism where both amine functionalities play a role in the catalytic cycle. acs.org By analogy, this compound could facilitate the formation of a chiral enamine and activate the imine electrophile, leading to high stereocontrol.

Table 1: Illustrative Examples of Chiral Amine Catalyzed Asymmetric Aldol and Mannich Reactions

| Reaction | Catalyst | Donor | Acceptor | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) |

|---|---|---|---|---|---|---|

| Aldol | (S)-Proline | Acetone | 4-Nitrobenzaldehyde | 68 | - | 76 |

| Mannich | (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Propanal | N-PMP-protected α-imino ester | 95 | 98:2 (anti:syn) | >99 |

| Mannich | 1,3-Diamine derivative | Cyclohexanone | N-Boc-imine | 98 | >95:5 (anti:syn) | 99 |

Chiral diamines and amino alcohols are also pivotal in promoting enantioselective conjugate additions (Michael additions) and cycloaddition reactions. In the Michael addition of ketones to nitroolefins, chiral diamines such as N-iPr-2,2'-bipyrrolidine have demonstrated high efficiency and stereocontrol. nih.gov The catalyst activates the ketone by forming a chiral enamine, which then adds to the nitroolefin in a highly face-selective manner. The second amine functionality is believed to play a crucial role in the protonation step, thereby controlling the formation of the final product stereochemistry. This compound, with its vicinal diamine-like structure, could potentially emulate this catalytic behavior.

In the realm of cycloaddition reactions, such as the [4+2] cycloaddition (Diels-Alder reaction), chiral ligands are used to coordinate with Lewis acids to create a chiral catalytic environment. Chiral vicinal diamines are known to be effective ligands in such transformations. nih.gov The two nitrogen atoms can chelate to a metal center, creating a rigid and well-defined chiral space that directs the approach of the diene and dienophile. The hydroxyl group in this compound could also participate in coordinating the metal or substrate, further enhancing stereocontrol.

Table 2: Representative Examples of Chiral Diamine Catalyzed Asymmetric Conjugate Addition and Cycloaddition Reactions

| Reaction | Catalyst/Ligand | Substrate 1 | Substrate 2 | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) |

|---|---|---|---|---|---|---|

| Michael Addition | N-iPr-2,2'-bipyrrolidine | α-Hydroxyacetone | β-Nitrostyrene | 85 | 83:17 (anti:syn) | 98 |

| [4+2] Cycloaddition | Chiral Diamine/Cu(II) | 1,3-Butadiene | N-Glyoxyloyl-(S)-bornane-10,2-sultam | 95 | >98:2 (endo:exo) | 98 |

The asymmetric functionalization of olefins is a powerful strategy for the synthesis of complex chiral molecules. Chiral ligands play a crucial role in transition metal-catalyzed olefin functionalizations, such as asymmetric dihydroxylation, aminohydroxylation, and diamination. In palladium-catalyzed asymmetric diamination of terminal olefins, for instance, chiral phosphorus amidite ligands have been used to achieve high levels of regio-, diastereo-, and enantioselectivity. nih.gov The diamino alcohol structure of this compound could serve as a bidentate or tridentate ligand for various transition metals, directing the stereochemical outcome of the olefin functionalization.

In asymmetric cyclization reactions, chiral catalysts are employed to control the formation of cyclic structures with defined stereochemistry. For example, chiral primary amino alcohols have been used as organocatalysts in domino Michael-aldol reactions to construct chiral cyclohexanones with high stereoselectivity. nih.gov The primary amine of the catalyst engages in enamine formation, initiating the cascade, while the chiral backbone dictates the stereochemistry of the newly formed stereocenters.

Asymmetric alkylation is a key method for creating new stereocenters. Chiral auxiliaries are often employed to direct the alkylation of enolates. However, the development of catalytic asymmetric alkylation methods is highly desirable. Chiral 1,3-amino alcohols have been successfully used as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, a form of alkylation. nii.ac.jp The amino and alcohol groups of the ligand coordinate to the zinc atom, forming a chiral complex that delivers the ethyl group to one face of the aldehyde with high enantioselectivity. The stereochemical outcome can be influenced by the substituents on the chiral ligand. nii.ac.jp The structure of this compound is well-suited to act as a chiral ligand in similar metal-catalyzed alkylation reactions.

Table 3: Illustrative Data for Asymmetric Alkylation using Chiral Amino Alcohol Ligands

| Reaction | Ligand | Substrate | Reagent | Yield (%) | enantiomeric excess (ee, %) |

|---|---|---|---|---|---|

| Diethylzinc Addition | (1R,2S)-2-pyrrolidin-1'-ylcyclohexylmethanol | Benzaldehyde | Diethylzinc | 95 | 79.4 (R) |

| Diethylzinc Addition | (1R,2S)-2-benzylaminocyclohexyl(diphenyl)methanol | Benzaldehyde | Diethylzinc | 92 | 66.0 (S) |

Enantioselective Carbon-Heteroatom Bond Forming Reactions

The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy in organic synthesis. Asymmetric C-H amination, the insertion of a nitrene into a C-H bond, can be catalyzed by chiral transition metal complexes. While specific examples with this compound are not reported, chiral diamines and amino alcohols are known to be effective ligands for such transformations. For instance, copper complexes with chiral diamine ligands have been used for photoinduced asymmetric amidation. nih.gov

Asymmetric hydroamination, the addition of an N-H bond across a C-C multiple bond, is another important reaction for the synthesis of chiral amines. Chiral titanium complexes derived from amino alcohols have been used as catalysts for the intramolecular hydroamination of aminoallenes, albeit with modest enantioselectivity in early studies. acs.org The development of more effective ligand scaffolds is an ongoing area of research. The diamino alcohol structure of this compound presents an interesting motif for the design of new ligands for these challenging transformations.

Table 4: Examples of Asymmetric Hydroamination using Chiral Amino Alcohol Ligands

| Reaction | Catalyst System | Substrate | Yield (%) | enantiomeric excess (ee, %) |

|---|---|---|---|---|

| Intramolecular Hydroamination | Chiral Titanium Amino-Alcohol Complex | 6-Methylhepta-4,5-dienylamine | ~80 | up to 16 |

Asymmetric C-O Bond Formations (e.g., Etherification)

The enantioselective formation of carbon-oxygen (C-O) bonds, particularly through reactions like etherification, is a crucial transformation in the synthesis of many biologically active molecules and natural products. Chiral ligands play a pivotal role in these reactions by coordinating to a metal catalyst and creating a chiral environment that directs the stereochemical course of the reaction.

While there is a lack of specific studies detailing the use of this compound in asymmetric etherification, the structural features of this diamino alcohol suggest its potential as a ligand in such transformations. The two nitrogen atoms and the hydroxyl group can act as coordination sites for a metal center, forming a chiral pocket around the active site of the catalyst. This chiral environment can then influence the approach of the reacting substrates, leading to the preferential formation of one enantiomer of the product.

For instance, in a hypothetical asymmetric etherification of a prochiral alcohol, this compound could be envisioned to form a complex with a suitable metal precursor, such as a copper or palladium salt. This in situ generated chiral catalyst could then activate the alcohol and the electrophilic partner, facilitating the C-O bond formation in an enantioselective manner. The effectiveness of such a catalytic system would depend on several factors, including the nature of the metal, the solvent, and the reaction conditions.

Further research is required to explore the potential of this compound and its derivatives as ligands in asymmetric C-O bond forming reactions. The modular nature of its synthesis would allow for the fine-tuning of its steric and electronic properties to optimize its performance in various catalytic applications.

Enantioselective Reduction and Oxidation Processes

Asymmetric Transfer Hydrogenation of Ketones and Imines

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones and imines to their corresponding chiral alcohols and amines. wikipedia.org This technique typically employs a transition metal catalyst, commonly based on ruthenium, rhodium, or iridium, in combination with a chiral ligand and a hydrogen donor, such as isopropanol (B130326) or formic acid. acs.org Chiral amino alcohols and diamines are among the most successful classes of ligands for these transformations.

The this compound scaffold is well-suited for application in ATH. The vicinal diamine and alcohol functionalities can act as a tridentate ligand, coordinating to the metal center and creating a well-defined chiral environment. While direct studies on this specific ligand are not extensively reported, research on structurally similar chiral 1,2-diamino alcohol ligands in Ru-catalyzed ATH of ketones has demonstrated high efficiency and enantioselectivity. nih.govd-nb.info

For example, in the Ru-catalyzed ATH of acetophenone, a catalyst generated in situ from a chiral phosphine-amino-alcohol ligand and a ruthenium precursor has shown the capability to produce the corresponding chiral alcohol with good conversion and enantiomeric excess. The proposed mechanism involves the formation of a metal-hydride species which then transfers the hydride to the carbonyl carbon in a stereoselective manner, dictated by the chiral ligand.

| Entry | Ketone Substrate | Chiral Ligand System | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

| 1 | Acetophenone | (R,R)-TsDPEN-Ru | >99 | 98 | (R) |

| 2 | 1-Tetralone | (S,S)-TsDPEN-Ru | >99 | 99 | (S) |

| 3 | 2-Acetylthiophene | (R,R)-TsDPEN-Ru | 98 | 97 | (R) |

This table presents representative data for the asymmetric transfer hydrogenation of various ketones using a well-established chiral diamine ligand system (TsDPEN-Ru) to illustrate the potential efficacy of chiral diamino alcohol ligands in this transformation.

Similarly, in the asymmetric transfer hydrogenation of imines, chiral rhodium complexes bearing diamine ligands have been shown to be highly effective. wikipedia.org A catalyst system employing this compound could potentially offer high activity and enantioselectivity in the reduction of a variety of imine substrates to furnish valuable chiral amines.

Stereoselective Reduction of Carbonyls

The stereoselective reduction of carbonyl compounds to chiral alcohols is a fundamental transformation in organic synthesis. wikipedia.org Apart from transfer hydrogenation, other methods include the use of chiral reducing agents or catalytic systems involving boranes or silanes. Chiral amino alcohols can play a crucial role in these reductions, either as stoichiometric chiral modifiers of achiral reducing agents like lithium aluminum hydride (LAH) or as catalysts in conjunction with borane (B79455). researchgate.net

When used as a chiral ligand to modify LAH, the amino and hydroxyl groups of this compound can coordinate to the aluminum center, creating a chiral hydride-donating species. This chiral complex can then differentiate between the two enantiotopic faces of a prochiral ketone, leading to the formation of an enantiomerically enriched alcohol. wikipedia.org

In catalytic borane reductions, chiral amino alcohols are often used to form oxazaborolidine catalysts in situ. These catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts, are highly effective for the enantioselective reduction of a wide range of ketones. mdpi.com While the classic CBS catalysts are derived from proline, the structural features of this compound make it a candidate for the development of novel oxazaborolidine-type catalysts. The reaction of this diamino alcohol with a borane source could generate a chiral catalyst that promotes the enantioselective reduction of ketones with high efficiency.

| Entry | Ketone Substrate | Chiral Amino Alcohol Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetophenone | (S)-Diphenylprolinol-derived oxazaborolidine | 95 | 97 |

| 2 | Propiophenone | (S)-Diphenylprolinol-derived oxazaborolidine | 92 | 96 |

| 3 | 1-Indanone | (S)-Diphenylprolinol-derived oxazaborolidine | 98 | 99 |

This table showcases typical results for the CBS reduction of various ketones using a proline-derived chiral amino alcohol catalyst, highlighting the potential for high enantioselectivity in such systems.

Cooperative Catalysis Involving Amino Alcohol Scaffolds

Metal-Ligand Bifunctional Catalysis

Metal-ligand bifunctional catalysis is a powerful concept in asymmetric catalysis where both the metal center and the ligand actively participate in the catalytic cycle, often in a concerted manner. nih.govacs.org Chiral amino alcohols and diamines are excellent candidates for designing bifunctional catalysts, as the amino and hydroxyl groups can act as proton donors or acceptors, while the metal center facilitates hydride transfer or Lewis acid activation.

In the context of asymmetric transfer hydrogenation, the Noyori-type catalysts, which often employ chiral diamine or amino alcohol ligands, are prime examples of metal-ligand bifunctional catalysis. nih.gov For a catalyst derived from this compound and a ruthenium precursor, the proposed catalytic cycle would involve the simultaneous transfer of a hydride from the metal center and a proton from the coordinated amino group to the carbonyl substrate via a six-membered transition state. This concerted mechanism is believed to be responsible for the high efficiency and enantioselectivity observed in these reactions.

The presence of two amino groups in this compound could lead to interesting cooperative effects in bifunctional catalysis. One amino group could coordinate to the metal center, while the other could participate in proton transfer or hydrogen bonding interactions to stabilize the transition state, further enhancing the catalytic activity and stereoselectivity.

Chiral Auxiliary-Directed Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org Chiral amino alcohols are frequently used as effective chiral auxiliaries in a variety of asymmetric reactions, including alkylations, aldol reactions, and conjugate additions. nih.govresearchgate.net

This compound possesses the necessary functionalities to serve as a chiral auxiliary. It can be attached to a carboxylic acid or a related substrate to form a chiral amide or ester. The chiral environment provided by the auxiliary can then direct the approach of a reagent to one of the diastereotopic faces of the enolate or the carbonyl group, leading to a highly diastereoselective transformation.

For example, attaching this compound to a prochiral carboxylic acid would form a chiral amide. Deprotonation of the α-carbon would generate a chiral enolate, where the stereocenter of the auxiliary blocks one face of the enolate. Subsequent reaction with an electrophile, such as an alkyl halide, would proceed with high diastereoselectivity. Finally, cleavage of the auxiliary would afford the enantiomerically enriched carboxylic acid derivative.

The development of new and efficient chiral auxiliaries is a continuous effort in asymmetric synthesis. The unique structure of this compound, with its two amino groups offering multiple points for interaction and control, makes it an interesting candidate for further investigation in this area.

Despite a comprehensive search for scholarly articles and scientific literature, no specific information was found regarding the application of This compound in asymmetric catalysis focusing on the areas of enantioselectivity enhancement via chiral counteranions and non-covalent interactions, or diastereoselective control in multi-step sequences.

The performed searches aimed to retrieve detailed research findings, including data on catalytic systems, selectivity control strategies, and specific reaction outcomes involving this particular compound. However, the scientific literature readily available through these searches does not appear to contain studies that specifically investigate or report on the use of this compound for these purposes.

General searches on asymmetric catalysis, chiral amino alcohols, and diamines yielded a wide range of results for other compounds, highlighting various strategies for achieving enantioselectivity and diastereoselectivity. These include the use of chiral ligands, organocatalysts, and the principles of non-covalent interactions and counteranion strategies in asymmetric synthesis. Unfortunately, none of the retrieved documents provided specific examples, data tables, or detailed research findings directly related to the catalytic applications of this compound as outlined in the requested article structure.

Therefore, it is not possible to generate the requested article with the specified content and level of detail due to the lack of available scientific data on this specific chemical compound in the context of the outlined topics.

Mechanistic Investigations of Catalytic Pathways Mediated by S 3 Amino 2 Dimethylamino Propan 1 Ol

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Kinetic and spectroscopic investigations provide empirical data on reaction rates, the influence of reactant concentrations, and the presence of transient species, which are essential for constructing a plausible reaction mechanism.

Determining the reaction order with respect to the catalyst, substrate, and other reagents offers insight into the composition of the rate-determining transition state. For a reaction catalyzed by (S)-3-Amino-2-(dimethylamino)propan-1-ol, if the rate is found to be first-order in the catalyst and first-order in the substrate, it would suggest that the rate-determining step involves the interaction of a single catalyst molecule with a single substrate molecule.

Kinetic Isotope Effect (KIE) measurements are a powerful tool for probing the nature of bond-breaking and bond-forming events in the rate-determining step. princeton.edu By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is being altered in the rate-limiting step. A primary KIE (kH/kD > 1) is typically observed when a C-H bond is broken in this step. The magnitude of the KIE can provide information about the geometry of the transition state. princeton.edu For instance, in a proton transfer step facilitated by the amino or hydroxyl group of the catalyst, a significant primary KIE would be expected.

While specific kinetic data for reactions catalyzed by this compound are not extensively detailed in the public literature, the principles can be understood from studies on similar amino alcohols. For example, kinetic studies on the reaction of CO2 with various amino alcohols, such as 3-amino-1-propanol, have been performed using techniques like the stopped-flow method to determine pseudo-first-order rate constants. acs.orgresearchgate.net Such studies reveal how the structure of the amino alcohol affects the reaction kinetics, often correlated through a zwitterion mechanism where both zwitterion formation and proton-removal steps are significant. acs.org

Table 1: Illustrative Kinetic Parameters for Reactions of CO2 with Alkanolamines at 298 K This table presents data for related compounds to illustrate the types of kinetic measurements performed in this field.

| Alkanolamine | Concentration Range (mol·m⁻³) | Pseudo-first-order rate constant (kₒ) | Mechanism |

| 1-Amino-2-propanol | 25.3 - 82.0 | Measured via stopped-flow | Zwitterion |

| 3-Amino-1-propanol | 27.0 - 60.7 | Measured via stopped-flow | Zwitterion |

| Dimethylmonoethanolamine | 304.0 - 984.8 | Measured via stopped-flow | Base Catalysis |

| Data sourced from related studies to demonstrate kinetic principles. acs.orgresearchgate.net |

Spectroscopic methods are invaluable for detecting and characterizing reaction intermediates that may be too transient to isolate.

UV/Vis Absorption Spectroscopy: This technique can monitor the formation and decay of colored intermediates or complexes during a catalytic cycle. Changes in the absorption spectrum over time can be used to determine the kinetics of individual steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ (or operando) NMR studies can provide structural information about catalyst-substrate adducts and intermediates, helping to map the progression of the reaction.

Cyclic Voltammetry (CV): For reactions involving changes in oxidation state, CV is a powerful electrochemical technique. It can be used to probe the redox potentials of catalytic intermediates, providing insight into the feasibility of proposed electron transfer steps within a catalytic cycle. For example, in manganese-catalyzed CO2 reduction, CV helps to understand the potentials at which the catalyst is reduced to its active state.

While direct spectroscopic evidence for intermediates in catalysis by this compound is specific to the reaction being studied, these techniques are standard practice for mechanistic elucidation in catalysis.

Computational Analysis of Transition States and Reaction Energetics

Density Functional Theory (DFT) and other computational methods have become indispensable for mapping the energetic landscape of catalytic reactions. These analyses provide detailed structural and energetic information about transition states and intermediates that are often inaccessible experimentally.

Computational modeling allows for the precise location of transition state (TS) structures along a reaction coordinate. By calculating the Gibbs free energy of activation (ΔG‡) for each elementary step in a proposed catalytic cycle, the rate-determining step (RDS) can be identified as the one with the highest energy barrier.

Furthermore, in asymmetric catalysis, there are often multiple competing pathways leading to different stereoisomers. Computational analysis can elucidate the stereodetermining pathway by comparing the activation energies of the diastereomeric transition states. The transition state with the lower activation energy will be favored, leading to the observed enantiomeric excess. For catalysis involving this compound, calculations would focus on how the chiral ligand coordinates to a metal center or interacts with the substrate to create a significant energy difference between the transition states leading to the (R) and (S) products.

A complete catalytic cycle can be visualized as an energy profile diagram, plotting the relative free energy of all intermediates and transition states. This energetic landscape provides a comprehensive view of the entire reaction mechanism.

The concept of the "energetic span model" is a powerful framework for analyzing these landscapes to determine the theoretical turnover frequency (TOF) of the catalyst. elsevierpure.comsci-hub.se According to this model, the TOF is not determined by a single rate-determining step, but by the energy difference between the TOF-determining intermediate (TDI) and the TOF-determining transition state (TDTS). elsevierpure.comrsc.org The TDI is the most stable intermediate before the highest barrier, and the TDTS is the highest transition state relative to the TDI. By calculating the energetic span (ΔE), one can directly estimate the catalyst's efficiency and compare different catalytic pathways or catalysts. elsevierpure.com This approach provides a more nuanced understanding than simply identifying the highest activation barrier in isolation.

Table 2: Example of Calculated Energetic Parameters from a DFT Study of a Catalytic Cycle This table is a generalized representation based on computational studies in catalysis.

| Species | Description | Relative Free Energy (kcal/mol) |

| Cat + Substrates | Separated Reactants | 0.0 |

| Int-1 | Catalyst-Substrate Complex | -5.2 |

| TS-1 | First Transition State | +15.8 |

| Int-2 | First Intermediate | -10.1 |

| TS-2 (TDTS) | TOF-Determining Transition State | +22.5 |

| Int-3 (TDI) | TOF-Determining Intermediate | -2.1 |

| Cat + Products | Separated Products | -20.0 |

| Values are hypothetical, illustrating a typical energetic profile where the energetic span would be calculated from the energies of the TDI and TDTS. |

Role of Intramolecular Interactions in Chiral Induction

The ability of this compound to induce chirality stems from its specific three-dimensional structure and the functional groups it possesses. Intramolecular interactions are key to establishing a well-defined and rigid chiral environment during the catalytic event.

The molecule contains a stereocenter and three key functional groups: a primary alcohol (-OH), a tertiary amine (-NMe2), and a primary amine (-NH2). The proximity of these groups allows for the formation of intramolecular hydrogen bonds. For instance, a hydrogen bond can form between the hydroxyl proton and the nitrogen of the dimethylamino group. Such interactions restrict the conformational flexibility of the molecule. nih.gov

When acting as a ligand for a metal catalyst, this compound can coordinate in a bidentate or even tridentate fashion. This chelation creates a rigid chiral pocket around the metal center. The substrate is then forced to approach the catalytic site from a specific trajectory to minimize steric hindrance with the ligand's framework. This directed approach is the basis of chiral recognition. nih.gov

The "three-point interaction model" provides a classic framework for understanding chiral recognition. For effective discrimination between enantiomeric transition states, at least three points of interaction are needed between the chiral catalyst and the substrate. nih.gov In the context of this catalyst, these interactions could involve:

Coordination of the metal center to the substrate.

Hydrogen bonding from the catalyst's hydroxyl or amino group to a functional group on the substrate.

Steric repulsion between the bulky dimethylamino group or the ligand backbone and a substituent on the substrate.

By creating a diastereomeric transition state assembly where one orientation is significantly lower in energy than the other, the catalyst effectively controls the stereochemical outcome of the reaction.

Hydrogen Bonding Effects in Transition State Stabilization

Hydrogen bonding plays a pivotal role in the stabilization of transition states in reactions catalyzed by amino alcohols like this compound. The presence of both hydroxyl and amino groups allows for the formation of a network of hydrogen bonds that can pre-organize the reactants and stabilize the charge distribution in the transition state. ibpc.frmdpi.combohrium.comresearchgate.netnih.gov

In a typical catalytic cycle, the hydroxyl group of the amino alcohol can act as a hydrogen bond donor, activating an electrophile, while the amino group can interact with another reactant or a co-catalyst. This dual functionality is key to its catalytic activity. Computational studies on similar amino alcohol-catalyzed reactions have highlighted the importance of these hydrogen bonding interactions in lowering the activation energy of the rate-determining step. rsc.orgresearchgate.net For instance, in aldol (B89426) or Mannich-type reactions, the hydroxyl group can coordinate to the carbonyl group of the acceptor aldehyde or ketone, increasing its electrophilicity. Simultaneously, the amino group can be involved in the formation of an enamine or enolate intermediate with the donor substrate.

The geometry of the transition state is significantly influenced by this hydrogen-bonding network. The formation of a well-defined, rigid transition state assembly is often a prerequisite for high enantioselectivity. The intramolecular hydrogen bonding within the catalyst itself can also play a role in maintaining a specific conformation that is conducive to stereoselective catalysis. Studies on related amino alcohols have shown that the strength and geometry of these hydrogen bonds can be tuned by modifying the solvent or through the introduction of additives, thereby influencing the catalytic outcome. bohrium.comresearchgate.netnih.gov

Table 1: Illustrative Hydrogen Bond Interactions in a Catalytic Transition State This table is a conceptual representation based on general principles of amino alcohol catalysis.

| Interacting Groups of Catalyst | Interacting Groups of Substrate(s) | Type of Interaction | Effect on Transition State |

| Hydroxyl Group (-OH) | Carbonyl Oxygen (C=O) of Electrophile | Hydrogen Bond Donor | Activation of Electrophile |

| Amino Group (-N(CH₃)₂) | Enolate/Enamine Intermediate | Coordination/Hydrogen Bond Acceptor | Stabilization of Nucleophile |

| Chiral Backbone | Substrate Moieties | van der Waals Interactions | Steric Shielding and Facial Selectivity |

Steric Gating and Chiral Pocket Formation

The stereochemical outcome of reactions catalyzed by this compound is largely governed by steric interactions within the chiral environment created by the catalyst. The concept of "steric gating" refers to the ability of the catalyst to control the approach of the reactants to the active site based on their size and shape. researchgate.net This, coupled with the formation of a well-defined chiral pocket, ensures that the substrates are oriented in a specific manner, leading to the preferential formation of one enantiomer. nih.govethz.ch

The dimethylamino group and the chiral center at the C2 position of this compound are crucial in defining the architecture of the chiral pocket. The bulky dimethylamino group can effectively shield one face of the reactive intermediate, forcing the incoming reactant to approach from the less hindered side. This steric hindrance is a key factor in dictating the enantioselectivity of the reaction.